N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
Description
Chemical Structure and Properties N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (CAS: 1040684-91-0) is a secondary amine featuring a 5-chloro-2-methylphenyl group and a 2-(3-methyl-phenoxy)propyl chain. The molecular structure includes a central propylamine backbone substituted with a phenoxy group at the second carbon and a chloro-methylphenyl group at the terminal nitrogen (Fig. 1).
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-17-10-15(18)8-7-13(17)2/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLZRQDEFAUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is a chemical compound with potential therapeutic applications. Its structure, characterized by a chloro-substituted aromatic ring and a propylamine moiety, suggests possible interactions with biological targets, particularly in the central nervous system and possibly in other systems due to its amine functionality. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₀ClNO
- Molecular Weight : 289.81 g/mol
- CAS Number : 1040684-91-0
- MDL Number : MFCD10687837
The compound is hypothesized to act on various neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar in structure can function as positive allosteric modulators of nAChRs, enhancing receptor activity in the presence of agonists like nicotine. This mechanism is crucial for potential applications in treating cognitive disorders and neurodegenerative diseases.
In Vitro Studies
-
Nicotinic Receptor Modulation :
- In studies involving human α7 nAChRs expressed in Xenopus oocytes, compounds with structural similarities to this compound were shown to exhibit significant modulation of receptor activity. For instance, a related compound demonstrated an EC50 value of 0.14 µM and maximum modulation of 600% at 10 µM concentration .
Compound EC50 (µM) Max Modulation (%) Related Compound A 0.14 600 Related Compound B 0.38 1200 -
Neuroprotective Effects :
- Preliminary studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration. The specific pathways involved include the modulation of calcium influx and inhibition of pro-apoptotic factors.
Case Studies
-
Cognitive Enhancement :
- A study explored the effects of a series of arylamines on cognitive function in animal models. The results indicated that compounds with similar structures to this compound improved memory retention and learning capabilities by enhancing cholinergic signaling pathways.
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Antidepressant Activity :
- Another case study investigated the antidepressant-like effects of structurally related compounds in rodent models. These compounds showed significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression through modulation of serotonin and norepinephrine levels.
Safety Profile
The compound is classified as an irritant based on safety data sheets (SDS). Handling precautions should be observed to mitigate exposure risks during laboratory synthesis and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
- N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (): This analog differs in the position of the chlorine atom (3-chloro vs. 5-chloro on the phenyl ring).
- E713-0170 (): A structurally complex analog incorporating a piperazino group and a 1,2,4-oxadiazole ring. The presence of these heterocycles increases molecular weight (unreported in the target compound) and introduces hydrogen-bonding sites, which could enhance binding affinity in pharmacological contexts .
Functional Group Modifications
- Fluorine’s smaller atomic radius might also minimize steric clashes in biological systems .
- N-(2-Chloroethyl)-N-[(5-fluoro-1-benzothiophen-3-yl)methyl]propan-2-amine (): Replacement of phenoxy with a benzothiophene group introduces sulfur-based π-π interactions, which could enhance binding to hydrophobic pockets in enzymes or receptors. The chloroethyl group may confer alkylating activity, a feature absent in the target compound .
Pharmacological Potential
- Antipsychotic/Anti-aggregation Activity: highlights isoxazole and thiazole derivatives with antiplatelet and antiviral effects. The target compound’s phenoxy and chloro-methyl groups may similarly modulate serotonin or dopamine receptors, though direct evidence is lacking .
Data Tables
Table 1. Structural and Functional Comparison
Preparation Methods
Mannich Reaction for Aromatic Ketone Derivatives
The starting point involves synthesizing 3-benzylmethylamino-l-phenyl-l-propanone hydrochloride via Mannich reaction, which is well-documented in literature:
| Step | Reaction Conditions | Reagents | Notes |
|---|---|---|---|
| 1 | Reaction at 50-100°C for 3-30 hours | Acetophenone, paraformaldehyde, N-methylbenzylamine | Acidic medium (hydrochloric or sulfuric acid), solvent: ethanol or isopropanol |
| 2 | Cooling to precipitate | - | Achieves yields up to 90%, significantly higher than traditional methods (~50%) |
This step forms a key intermediate, which is then subjected to further transformations.
Formation of N-Benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine
The synthesis of this intermediate involves:
- Reaction of the Mannich product with formaldehyde derivatives to introduce the phenoxy group.
- Hydrogenation or reduction steps to modify the aromatic rings as needed.
- Crystallization with chiral acids to obtain enantiomerically enriched salts, which are crucial for stereospecific synthesis.
Carbamate Formation via Alkyl/aryl Chloroformates
A pivotal step involves converting the amine to a carbamate:
R-3-(2-methylphenoxy)-3-phenylpropylamine + phenylchloroformate (or methyl/ethyl chloroformate) → carbamate (intermediate R-IX)
Reaction conditions:
- Solvent: Toluene or DMSO
- Temperature: 80°C initially, then cooled to 50°C
- Reagents: Alkyl or aryl chloroformates (phenyl, methyl, ethyl)
This step is essential for controlling reactivity and facilitating subsequent hydrolysis.
Hydrolysis and Racemization
The carbamate is hydrolyzed under basic conditions:
Carbamate + KOH (or NaOH, LiOH) → free amine
Conditions:
- Solvent: DMSO
- Temperature: 100°C
- Duration: 30 minutes
Racemization of undesired enantiomers is achieved by treating the salt with inorganic or organic bases, followed by separation and purification.
Final Conversion to Target Compound
The free amine is converted into the hydrochloride salt:
Base + Hydrochloric acid → Hydrochloride salt
- Solvent: Tert-butyl methyl ether or ethyl methyl ketone
- Crystallization: Using seed crystals and controlled cooling to enhance purity
Notes on Reaction Conditions and Optimization
- Enantiomeric purity is maintained through crystallization with chiral acids, and racemization techniques are employed to improve yields.
- Reaction temperature and solvent choice are critical for selectivity and yield.
- Hydrolysis and racemization steps are performed under controlled pH and temperature to prevent decomposition.
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Mannich reaction | Acetophenone, paraformaldehyde, N-methylbenzylamine | Alcohol/water mixture | 50-100°C | 3-30 hours | High yield (~90%) |
| 2 | Carbamate formation | Amine + phenylchloroformate | Toluene/DMSO | 80°C | 30 min | Selective carbamate formation |
| 3 | Hydrolysis | Carbamate + KOH | DMSO | 100°C | 30 min | Produces free amine |
| 4 | Racemization | Enantiomeric mixture + base | Organic solvent | Room temp to 100°C | Variable | Enhances yield of desired enantiomer |
| 5 | Salt formation | Free amine + HCl | Ether/ketone | 0°C | Dropwise | Crystallization of hydrochloride salt |
Q & A
Q. What are the standard synthetic routes for N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, similar amines are prepared by reacting halogenated aromatic precursors with alkylamines under reflux in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to deprotonate intermediates. Reaction optimization involves controlling temperature (e.g., 90°C for 3–4 hours), stoichiometry, and inert atmospheres to minimize side reactions .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural confirmation relies on 1H NMR , 13C NMR , and HRMS . For instance, 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm), while HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed). Purity is assessed via HPLC or TLC .
Q. What analytical techniques are used to assess purity and stability under varying conditions?
Purity is quantified using reverse-phase HPLC with UV detection. Stability studies involve exposing the compound to stressors (heat, light, humidity) and monitoring degradation via LC-MS. Accelerated stability testing at 40°C/75% RH for 4 weeks is common .
Advanced Research Questions
Q. How can contradictions in NMR or HRMS data during characterization be resolved?
Discrepancies may arise from impurities, stereochemical variations, or solvent artifacts. Solutions include:
- Repeating synthesis with purified intermediates.
- Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Comparing HRMS data with isotopic patterns to rule out contaminants .
Q. What strategies ensure regioselectivity in the synthesis of analogous N-substituted amines?
Regioselectivity is controlled by:
Q. How can computational methods predict the compound’s biological activity or receptor interactions?
Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like serotonin receptors. QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. DFT calculations predict electronic properties influencing reactivity .
Q. What experimental designs validate the compound’s role in modulating enzyme or receptor activity?
Q. How are stereochemical outcomes managed in asymmetric synthesis of related compounds?
Chiral resolution employs:
- Chiral auxiliaries : Evans’ oxazolidinones to induce asymmetry.
- Enantioselective catalysis : Ru-BINAP complexes for hydrogenation.
- Chiral HPLC : To separate enantiomers post-synthesis .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and observed HRMS data?
Q. What steps address inconsistent biological activity across assay platforms?
- Standardize assay conditions (pH, temperature, cell lines).
- Validate compound solubility (DMSO stock concentration vs. precipitation).
- Include positive/negative controls to rule out assay artifacts .
Methodological Resources
- Spectral Libraries : PubChem, SDBS for NMR reference data.
- Synthetic Protocols : Adapt methods from analogous arylalkylamines .
- Computational Tools : Gaussian for DFT, PyMol for docking visualization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
